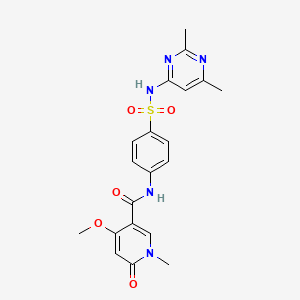

N-(4-(N-(2,6-dimethylpyrimidin-4-yl)sulfamoyl)phenyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(4-(N-(2,6-dimethylpyrimidin-4-yl)sulfamoyl)phenyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide” is a chemical compound with the molecular formula C27H22N4O5S . It has an average mass of 514.552 Da and a monoisotopic mass of 514.131104 Da .

Molecular Structure Analysis

The molecular structure of this compound consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, attached to a phenyl group through a sulfamoyl linkage . The compound also contains a methoxy group and a dihydropyridine ring .Physical and Chemical Properties Analysis

The compound has a molecular formula of C27H22N4O5S and an average mass of 514.552 Da . More detailed physical and chemical properties such as solubility, melting point, and boiling point are not available in the sources I found.Aplicaciones Científicas De Investigación

Binding Interactions and Fluorescence Studies

Research on similar compounds has focused on their interactions with proteins, such as bovine serum albumin (BSA), to understand binding mechanisms and implications for drug design. For instance, Meng et al. (2012) synthesized p-hydroxycinnamic acid amides and investigated their fluorescence binding with BSA, employing thermodynamic parameters and fluorescence resonance energy transfer to study the binding constants and conformational changes in BSA (Meng, Zhu, Zhao, Yu, & Lin, 2012).

Antiprotozoal and DNA Binding Affinities

Compounds sharing core structural motifs have been evaluated for their antiprotozoal activities and DNA affinities. Ismail et al. (2004) synthesized novel dicationic imidazo[1,2-a]pyridines exhibiting strong DNA affinities and significant in vitro and in vivo activities against protozoal infections, highlighting their potential as therapeutic agents (Ismail, Brun, Wenzler, Tanious, Wilson, & Boykin, 2004).

Heterocyclic Synthesis for Therapeutic Applications

Further research has extended into the synthesis of new heterocyclic compounds for potential therapeutic applications. Fadda et al. (2012) explored the utility of enaminonitriles in heterocyclic synthesis, leading to the development of new pyrazole, pyridine, and pyrimidine derivatives. This research underscores the versatility of these compounds in synthesizing diverse therapeutic agents (Fadda, Etman, El-Seidy, & Elattar, 2012).

Synthesis and Biological Activity Correlation

Gein et al. (2018) investigated the synthesis of compounds obtained by reacting methyl aroylpyruvates with sulfadimidine, studying their analgesic and anti-inflammatory activities. This research demonstrates the potential of structurally similar compounds in contributing to the development of new therapeutic agents with specific biological activities (Gein, Bobrovskaya, Dmitriev, Makhmudov, & Belonogova, 2018).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

N-[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl]-4-methoxy-1-methyl-6-oxopyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N5O5S/c1-12-9-18(22-13(2)21-12)24-31(28,29)15-7-5-14(6-8-15)23-20(27)16-11-25(3)19(26)10-17(16)30-4/h5-11H,1-4H3,(H,23,27)(H,21,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHYXGFKKCKONIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CN(C(=O)C=C3OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N5O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-N'-(2-phenylethyl)ethanediamide](/img/structure/B2441605.png)

![9-(2,3-dimethylphenyl)-3-(2-methoxyethyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2441606.png)

![2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2441607.png)

![2-(naphthalen-1-yl)-1-[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]ethan-1-one](/img/structure/B2441609.png)

![ethyl 1-[6-methoxy-3-(4-methoxybenzenesulfonyl)quinolin-4-yl]piperidine-4-carboxylate](/img/structure/B2441613.png)

![6-Azaspiro[3.4]octane-2-carbonitrile hydrochloride](/img/structure/B2441622.png)

![N-(3-(dimethylamino)propyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)cyclohexanecarboxamide hydrochloride](/img/structure/B2441627.png)